5-Oxa-8-azaspiro[2.6]nonane hydrochloride
Description
5-Oxa-8-azaspiro[2.6]nonane hydrochloride is a bicyclic spiro compound characterized by a fused oxa-aza ring system. The hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical and material science research. Evidence from catalogs (e.g., Enamine Ltd, CymitQuimica) confirms its commercial availability, with pricing reflecting its specialized synthesis .
Properties
IUPAC Name |
5-oxa-8-azaspiro[2.6]nonane;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c1-2-7(1)5-8-3-4-9-6-7;/h8H,1-6H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZRPENPTWXQXSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CNCCOC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxa-8-azaspiro[2.6]nonane hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:
Temperature: Moderate temperatures (e.g., 25-50°C)
Solvent: Common solvents like ethanol or methanol
Catalysts: Bases such as sodium hydroxide or potassium carbonate
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully monitored to ensure high yield and purity. The process may include:
Purification: Techniques such as recrystallization or chromatography
Quality Control: Analytical methods like HPLC or NMR to verify the compound’s purity and structure
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain groups in the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as amines or thiols
Major Products: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis
- Employed in the development of new synthetic methodologies
Biology:
- Investigated for its potential biological activity
- Studied for its interactions with biological macromolecules
Medicine:
- Explored as a potential pharmaceutical intermediate
- Evaluated for its therapeutic properties in various disease models
Industry:
- Utilized in the production of specialty chemicals
- Applied in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 5-Oxa-8-azaspiro[2.6]nonane hydrochloride involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context of its use. The compound may:
- Bind to enzymes or receptors, modulating their activity
- Interact with nucleic acids, affecting gene expression
- Influence cellular pathways, leading to changes in cell behavior
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural differences between 5-Oxa-8-azaspiro[2.6]nonane hydrochloride and related compounds:
Key Observations :
Physicochemical Properties
- Solubility: Hydrochloride salts (e.g., this compound) generally exhibit superior aqueous solubility compared to free bases or oxalate salts (e.g., 5-Oxa-2-azaspiro[3.5]nonane oxalate, ) .
- Stability : Compounds with electron-withdrawing groups (e.g., fluorine in ) demonstrate enhanced metabolic stability, whereas amide-containing analogs () may degrade under acidic conditions .
Research and Commercial Relevance
- Antimicrobial Potential: The diaza-dioxo analogs () highlight the importance of nitrogen and oxygen placement in spiro systems for antimicrobial efficacy. This compound’s oxygen-nitrogen framework could similarly disrupt bacterial cell membranes or enzyme systems .
- Drug Development: Spiro compounds like 2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid hydrochloride () are explored as peptide mimics or enzyme inhibitors, suggesting roles in targeting proteases or GPCRs .
- Synthetic Utility: Derivatives such as 5-oxa-8-azaspiro[3.5]nonane-8-carbonyl chloride () serve as intermediates for coupling reactions, underscoring the versatility of spiro scaffolds in organic synthesis .
Biological Activity
5-Oxa-8-azaspiro[2.6]nonane hydrochloride is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure, which incorporates both nitrogen and oxygen heteroatoms. This structural configuration contributes to its potential biological activities, particularly in drug discovery and development. The following sections detail the biological activity, mechanisms of action, and relevant research findings associated with this compound.
This compound has the molecular formula C₇H₁₄ClNO and a molecular weight of 163.65 g/mol. Its spirocyclic structure allows for diverse interactions with biological targets, making it a valuable candidate for further pharmacological studies.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of heteroatoms enhances its binding affinity and reactivity, potentially leading to various biological effects. Ongoing research aims to elucidate the precise pathways involved in these interactions, which may vary depending on the biological context in which the compound is applied .
Antitumor Activity
Recent studies have indicated that compounds structurally related to this compound exhibit notable antitumor properties. For instance, derivatives have shown moderate to potent activity against several cancer cell lines, including:
| Cell Line | IC50 (μM) |
|---|---|
| A549 (Lung Cancer) | 0.26 |
| MDA-MB-231 (Breast Cancer) | 0.10 |
| HeLa (Cervical Cancer) | 0.18 |
These findings suggest that modifications to the spirocyclic structure can enhance cytotoxicity against specific cancer types, indicating potential for further development as anticancer agents .
Mechanistic Studies
In vitro studies using flow cytometry have demonstrated that certain derivatives can induce cell cycle arrest and apoptosis in cancer cells. For example, treatment with specific compounds resulted in an increase in late-stage apoptosis, suggesting that these compounds inhibit tumor cell proliferation by disrupting normal cell cycle progression .
Synthesis and Applications
This compound serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. The synthesis typically involves cyclization reactions facilitated by strong acids like hydrochloric acid under controlled conditions .
Case Studies
- Antitumor Efficacy : A study investigated a series of spirocyclic compounds derived from this compound, revealing significant cytotoxic effects against A549 and MDA-MB-231 cells with IC50 values indicating strong potential for further therapeutic development.
- Mechanistic Exploration : Another study focused on the apoptotic pathways activated by these compounds, utilizing flow cytometry to measure changes in cell cycle distribution and apoptosis rates in treated cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
